

# Technical Guide: 2-Aminobenzo[d]thiazole-7-carboxylic Acid (CAS 71224-95-8)

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## Compound of Interest

Compound Name: 2-Aminobenzo[d]thiazole-7-carboxylic acid

Cat. No.: B1287716

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Aminobenzo[d]thiazole-7-carboxylic acid** (CAS 71224-95-8), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, lists key suppliers, details a plausible synthetic route, and explores the biological activities and potential signaling pathway interactions of the broader 2-aminobenzothiazole scaffold.

## Core Properties

**2-Aminobenzo[d]thiazole-7-carboxylic acid**, with the IUPAC name 2-amino-1,3-benzothiazole-7-carboxylic acid, is a stable organic compound. Its core structure features a fused benzene and thiazole ring system, which is recognized as a "privileged" scaffold in medicinal chemistry due to its prevalence in biologically active compounds.

## Physicochemical Data

A summary of the key physicochemical properties of **2-Aminobenzo[d]thiazole-7-carboxylic acid** is presented in the table below for easy reference.

Property	Value
CAS Number	71224-95-8
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	194.21 g/mol
Boiling Point	466.6°C at 760 mmHg
Flash Point	236°C
Density	1.604 g/cm <sup>3</sup>
Refractive Index	1.799

## Commercial Availability

**2-Aminobenzo[d]thiazole-7-carboxylic acid** is available from various chemical suppliers, typically with a purity of 95% or higher. Researchers can procure this compound from the following vendors:

Supplier
BLD Pharm
ChemScene
ChemShuttle
Hangzhou Hairui Chemical Co., Ltd.
Molbase

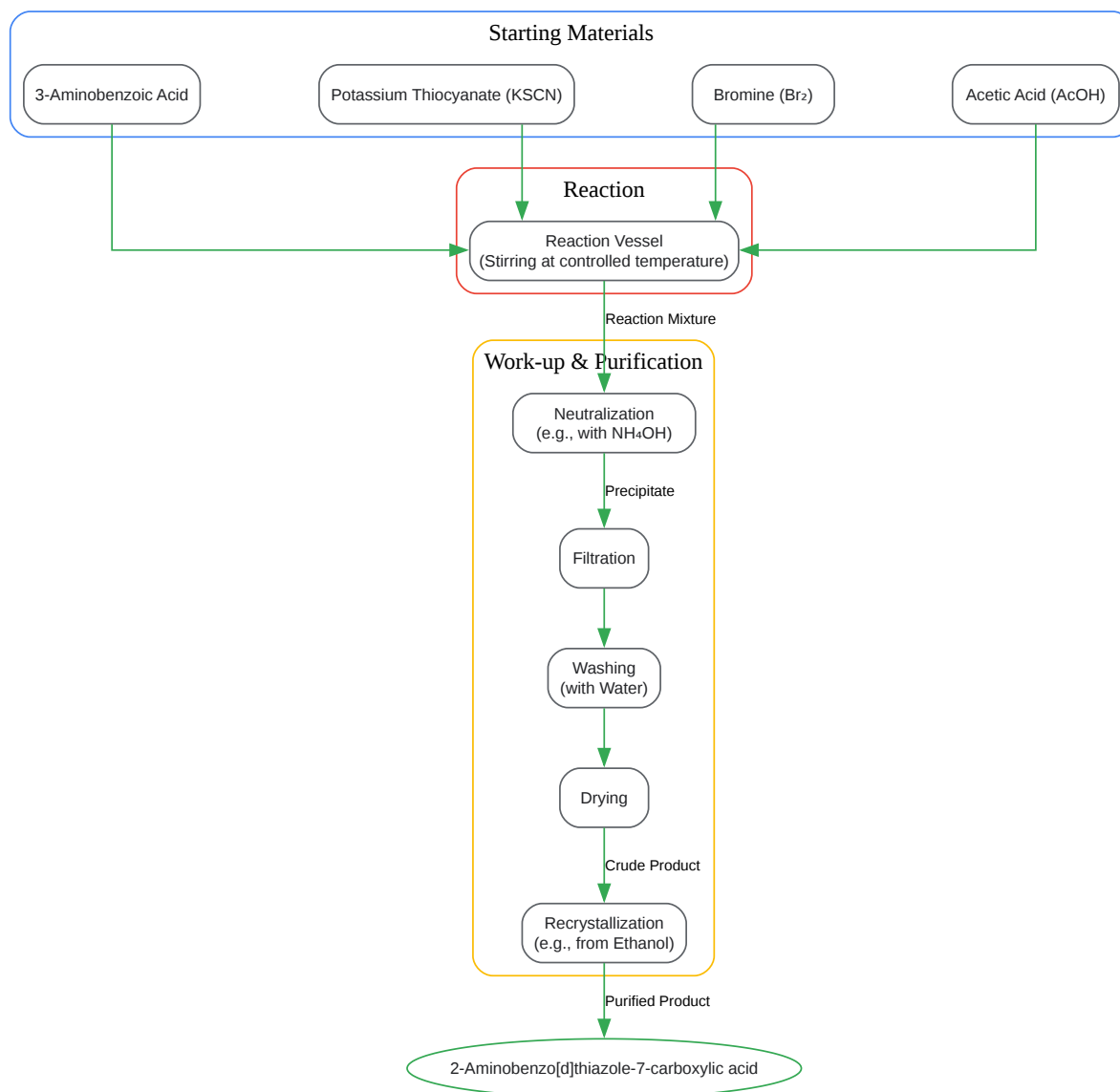
## Synthesis Protocol

While a specific protocol for the synthesis of **2-Aminobenzo[d]thiazole-7-carboxylic acid** is not readily available in the reviewed literature, a plausible and efficient method can be adapted from the well-established synthesis of the isomeric 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. The proposed synthetic pathway involves the cyclization of an appropriate aminobenzoic acid precursor.

### Proposed Synthesis of **2-Aminobenzo[d]thiazole-7-carboxylic Acid**

The synthesis would likely proceed via the reaction of 3-aminobenzoic acid with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like acetic acid. This reaction is a standard method for the formation of the 2-aminobenzothiazole ring system.

### Experimental Workflow



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A proposed workflow for the synthesis of **2-Aminobenzo[d]thiazole-7-carboxylic acid**.

### Detailed Experimental Protocol (Adapted)

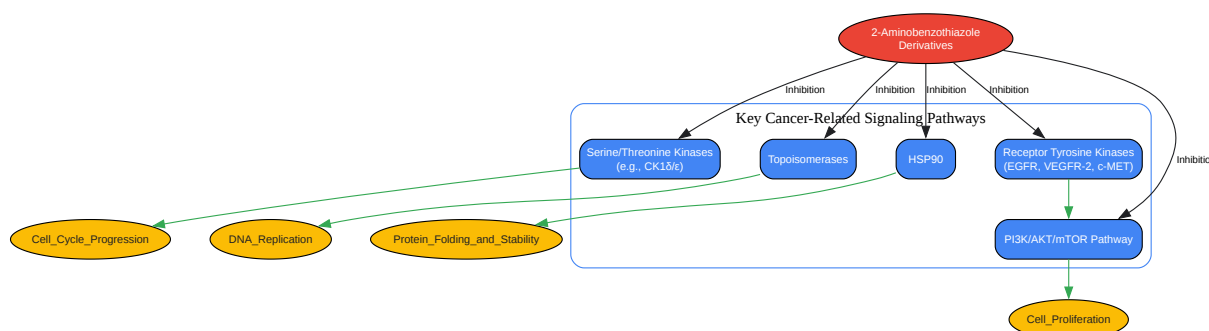
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzoic acid (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
- **Reaction Execution:** Stir the mixture at room temperature for approximately 45 minutes. Cool the reaction mixture to 10°C in an ice bath.
- **Addition of Bromine:** Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the cooled mixture.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and continue stirring overnight.
- **Work-up:** Pour the reaction mixture into ice-cold water and neutralize to a pH of 8 with a suitable base, such as 25% aqueous ammonia.
- **Isolation:** Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
- **Purification:** Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-Aminobenzo[d]thiazole-7-carboxylic acid**.

## Biological Activity and Potential Signaling Pathways

The 2-aminobenzothiazole scaffold is a cornerstone in the development of therapeutic agents with a wide array of biological activities. Derivatives have shown promise as antibacterial, antifungal, and notably, as anticancer agents.<sup>[1]</sup>

### Anticancer Potential and Targeted Signaling Pathways

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit various protein kinases and other key enzymes involved in cancer cell proliferation and survival.<sup>[2]</sup> While specific studies on **2-Aminobenzo[d]thiazole-7-carboxylic acid** are limited, the broader class of compounds has been shown to target several critical signaling pathways.



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General signaling pathways targeted by 2-aminobenzothiazole derivatives in cancer.

A study on a more complex derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine, has shown that it can repress the transcription associated with the oncoprotein E7 cellular pathway (E7/Rb/E2F-1/DNMT1), which is crucial in the tumorigenesis of HPV-related cervical cancer.[3] This suggests that derivatives of the 2-aminobenzothiazole scaffold can have specific and potent effects on cancer-related pathways.

### Antibacterial Activity

Derivatives of 2-aminobenzothiazole have also been investigated for their antibacterial properties. The mechanism of action is still under investigation, but it is believed that these compounds may interfere with essential bacterial enzymes or cellular processes.

## Conclusion

**2-Aminobenzo[d]thiazole-7-carboxylic acid** is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its "privileged" 2-aminobenzothiazole

core makes it an attractive starting material for the development of inhibitors targeting a range of biological targets, particularly in the field of oncology. Further research into the specific biological activities and mechanisms of action of **2-Aminobenzo[d]thiazole-7-carboxylic acid** and its derivatives is warranted to fully explore its therapeutic potential.

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## References

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